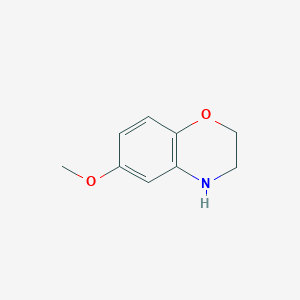
Oxetane-2-carboxylic acid
Descripción general
Descripción
Oxetane-2-carboxylic acid is a compound that features an oxetane ring, a three-membered heterocycle with an oxygen atom, and a carboxylic acid functional group. The oxetane ring is known for its strained structure and reactivity, which makes it a valuable intermediate in organic synthesis. The presence of the carboxylic acid group allows for further functionalization and incorporation into various chemical entities, including drug molecules and heterocyclic compounds .
Synthesis Analysis
The synthesis of oxetane-2-carboxylic acid derivatives can be achieved through various methods. For instance, efficient synthesis of cis- and trans-3-azido-oxetane-2-carboxylates has been reported, which involves nucleophilic displacements of 3-O-triflates of oxetanes . Additionally, di-, tri-, and tetra-substituted oxetane derivatives with diverse functional groups have been prepared using rhodium-catalyzed O-H insertion and C-C bond-forming cyclization . These methods demonstrate the versatility of oxetane-2-carboxylic acid as a building block in creating novel chemical space for drug discovery.
Molecular Structure Analysis
The oxetane ring imparts unique structural features to the molecule. It can induce conformational changes in aliphatic chains, favoring synclinal arrangements over antiplanar ones. This can have significant implications for the molecule's interaction with biological targets . Furthermore, the molecular structure of oxetane-2-carboxylic acid derivatives can be manipulated to fit within fragment space for screening in fragment-based drug discovery, as seen in the synthesis of 2-sulfonyl-oxetane fragments .
Chemical Reactions Analysis
Oxetane-2-carboxylic acids are reactive intermediates that can participate in various chemical reactions. They have been found to be unstable and prone to isomerization into (hetero)cyclic lactones, especially when stored at room temperature or slightly heated . This reactivity must be considered when using oxetane-2-carboxylic acid in synthetic applications to avoid unexpected outcomes. Additionally, oxetanes can be used in the synthesis of heterocyclic compounds through ring expansion, ring opening, and C-2 functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxetane-2-carboxylic acid derivatives are influenced by the oxetane ring. For example, replacing commonly employed functionalities with an oxetane can significantly alter aqueous solubility, lipophilicity, metabolic stability, and conformational preference . The pH stability of oxetane-containing fragments has been assessed, indicating good half-life values across a wide pH range, which is beneficial for their use in medicinal chemistry . The solubility and metabolic stability data of these compounds are also of interest, as they can impact their suitability for drug development .
Aplicaciones Científicas De Investigación
Methods of Application
The compound is synthesized through various methods, including intramolecular cyclization and [2+2] cycloadditions. It’s then incorporated into larger molecules to enhance drug properties .
Results
Oxetane derivatives have been reported in recent patents, indicating their growing importance in drug discovery. Their incorporation into drug candidates has shown to improve pharmacokinetic profiles .
Methods of Application: These derivatives are isolated from natural sources or synthesized and then tested against various bacterial strains and plants to assess their inhibitory effects .
Results
The derivatives have shown to inhibit glutamine synthetase from spinach leaves, indicating potential as herbicides. Quantitative data on inhibition rates are provided in specific studies .
Methods of Application: The synthesis involves catalyzed reactions followed by cross-coupling to yield functionalized heterocyclic compounds .
Results: The novel compounds are characterized using NMR spectroscopy and HRMS, confirming their structures and potential for biological activity .
Methods of Application: These derivatives are synthesized as part of active structural units in medicinal compounds, which are then tested for their biological activity .
Results: Some derivatives have shown promising results in clinical trials, demonstrating the ability to inhibit cancer cell growth and HIV replication .
Methods of Application: Chemists use mild and general chemistry techniques to introduce the oxetane ring into molecules at different stages of their synthesis .
Results: The modified compounds often exhibit improved biological activity or new properties that are beneficial for therapeutic applications .
Methods of Application: These reactions are used to create new molecular structures with potential applications in various fields, including materials science .
Results: The reactions lead to the formation of new compounds with diverse structures and functionalities, expanding the toolbox available to chemists .
Methods of Application: The synthesis involves intramolecular cyclization reactions, often starting from sugar derivatives to form the oxetane ring, which is then coupled with nucleobases .
Results: These analogues have shown potential in inhibiting viral replication, with some compounds being evaluated in preclinical studies .
Methods of Application: These compounds are synthesized and tested in animal models to evaluate their efficacy in stimulating respiratory activity .
Results: Initial studies have indicated that certain oxetane derivatives can significantly increase respiratory rate and volume .
Methods of Application: The compounds are synthesized and subjected to various in vitro and in vivo tests to assess their ability to mitigate allergic responses .
Results: The tests have shown that these compounds can reduce allergic symptoms in animal models, with some showing promise for further development .
Methods of Application: These compounds are synthesized and tested on endothelial cells to observe their effects on blood vessel formation .
Results: Preliminary data suggest that certain oxetane derivatives can promote angiogenesis, which is crucial for healing processes .
Methods of Application: Research involves studying the interaction of oxetane-containing compounds with bacterial signaling pathways .
Results: Findings suggest that oxetane derivatives can influence bacterial behavior, which has implications for controlling bacterial populations .
Methods of Application: Synthesis of these materials involves careful control of reaction conditions to safely handle and study the energetic properties of oxetanes .
Results: Studies have shown that oxetane derivatives can be used to create compounds with significant explosive or propellant characteristics .
Methods of Application: The polymerization process typically involves cationic ring-opening polymerization, where the oxetane ring is opened and linked together to form long polymer chains .
Results: The resulting polyoxetanes exhibit high glass transition temperatures, excellent optical clarity, and good adhesion properties, making them suitable for various industrial applications .
Methods of Application: These materials are synthesized by incorporating oxetane derivatives into resin formulations, followed by curing processes to achieve the desired material properties .
Results: Studies have shown that these materials can have enhanced thermal stability, improved mechanical strength, and better chemical resistance .
Methods of Application: The oxetane ring is incorporated into drug molecules or carriers, which then undergo controlled release in the body, delivering the active pharmaceutical ingredient effectively .
Results: Initial research indicates that oxetane-containing drug delivery systems can provide sustained release and targeted delivery, potentially reducing side effects and improving treatment efficacy .
Methods of Application: Oxetane derivatives are synthesized and incorporated into the active layers of optoelectronic devices, influencing their electronic and photonic properties .
Results: These materials have been found to improve the efficiency and lifespan of optoelectronic devices, offering promising advancements in technology .
Methods of Application: Chemists employ various synthetic routes to create oxetane-containing molecules that can mimic natural scents or produce new fragrances .
Results: The synthesized compounds contribute to the development of new flavors and fragrances, expanding the palette of scents available for consumer products .
Methods of Application: These compounds are tested for their ability to break down or neutralize harmful substances in the environment, often through catalytic or enzymatic reactions .
Results: Preliminary findings suggest that oxetane derivatives can be effective in reducing the levels of certain pollutants, aiding in the cleanup of contaminated sites .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
oxetane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-4(6)3-1-2-7-3/h3H,1-2H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCXAZCRQJSFTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585719 | |
| Record name | Oxetane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxetane-2-carboxylic acid | |
CAS RN |
864373-47-7 | |
| Record name | Oxetane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxetane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



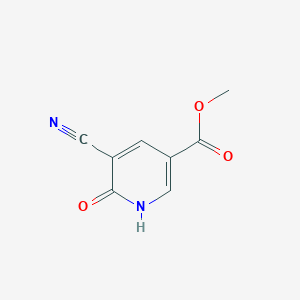


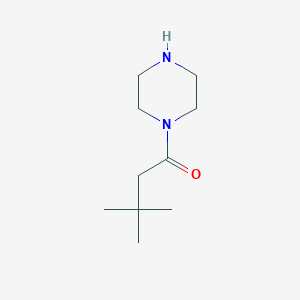
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)



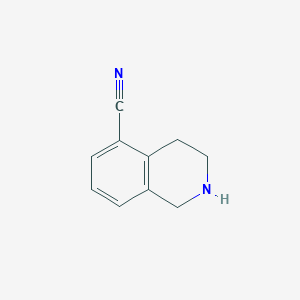

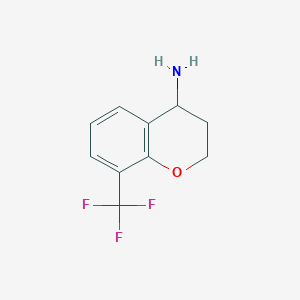

![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1340902.png)
